1-(2,2-Dimethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
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Overview
Description
1-(2,2-Dimethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic compound characterized by its unique structure, which includes a dimethoxyethyl group, a dimethoxyphenyl group, and a pyrrolidinyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Dimethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.
Introduction of the Dimethoxyphenyl Group: This step involves the attachment of the dimethoxyphenyl group to the pyrrolidinone ring through a suitable coupling reaction.
Formation of the Urea Moiety: This step involves the reaction of the intermediate with an isocyanate to form the urea moiety.
Introduction of the Dimethoxyethyl Group: This step involves the alkylation of the urea intermediate with a dimethoxyethyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Dimethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form corresponding reduced products.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Common reagents for substitution reactions include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield alcohols or amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
1-(2,2-Dimethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,2-Dimethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2,2-Dimethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea can be compared with other similar compounds, such as:
- 1-(2,2-Dimethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)carbamate
- 1-(2,2-Dimethoxyethyl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)thiourea
These compounds share similar structural features but may differ in their chemical reactivity, biological activity, and potential applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
Properties
IUPAC Name |
1-(2,2-dimethoxyethyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6/c1-23-13-6-5-12(8-14(13)24-2)20-10-11(7-15(20)21)19-17(22)18-9-16(25-3)26-4/h5-6,8,11,16H,7,9-10H2,1-4H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUICDGFHAZYIAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC(OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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